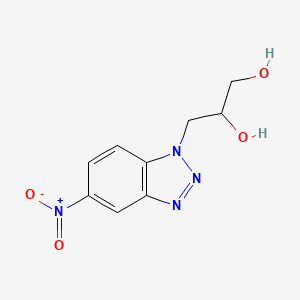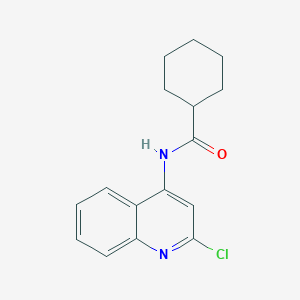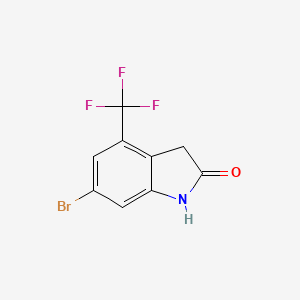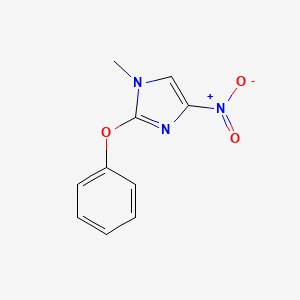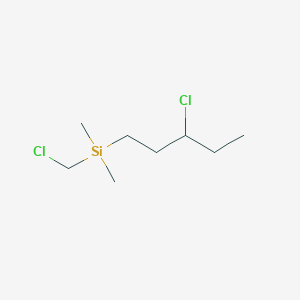
(Chloromethyl)(3-chloropentyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)(3-chloropentyl)dimethylsilane is an organosilicon compound with the molecular formula C8H18Cl2Si. This compound is characterized by the presence of both chloromethyl and 3-chloropentyl groups attached to a dimethylsilane backbone. Organosilicon compounds like this one are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chloropentyl)dimethylsilane typically involves the reaction of chloromethylsilane with 3-chloropentylsilane under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a dry solvent such as hexane, and the mixture is stirred at room temperature for a specified period. The resulting product is then purified through vacuum distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically purified using distillation techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)(3-chloropentyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and 3-chloropentyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Anhydrous aluminum chloride is often used as a catalyst in the synthesis of the compound.
Solvents: Dry solvents such as hexane or toluene are commonly used to carry out the reactions under anhydrous conditions.
Major Products Formed
Silanols: Formed through hydrolysis reactions.
Siloxanes: Formed through condensation reactions of silanols.
Aplicaciones Científicas De Investigación
(Chloromethyl)(3-chloropentyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of (Chloromethyl)(3-chloropentyl)dimethylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the compound leads to the formation of silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of polymeric structures and the modification of surfaces. The molecular targets and pathways involved in these reactions include the interaction of the silicon atoms with water molecules and the subsequent formation of silanol and siloxane bonds .
Comparación Con Compuestos Similares
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Contains a chloromethyl group attached to a dimethylsilane backbone.
(3-Chloropropyl)dimethylchlorosilane: Contains a 3-chloropropyl group attached to a dimethylsilane backbone.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group attached to a trimethylsilane backbone.
Uniqueness
(Chloromethyl)(3-chloropentyl)dimethylsilane is unique due to the presence of both chloromethyl and 3-chloropentyl groups, which provide distinct reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one type of functional group .
Propiedades
Número CAS |
18441-78-6 |
|---|---|
Fórmula molecular |
C8H18Cl2Si |
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
chloromethyl-(3-chloropentyl)-dimethylsilane |
InChI |
InChI=1S/C8H18Cl2Si/c1-4-8(10)5-6-11(2,3)7-9/h8H,4-7H2,1-3H3 |
Clave InChI |
BQWIBBVTDZBVKK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC[Si](C)(C)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


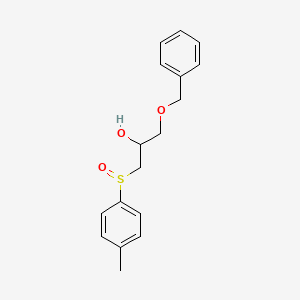
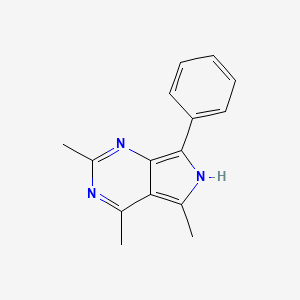
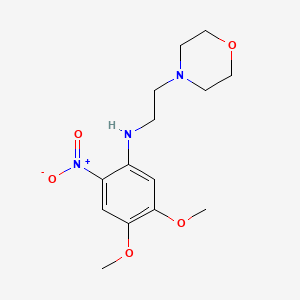
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
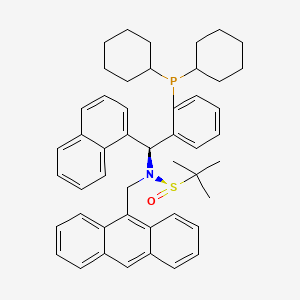
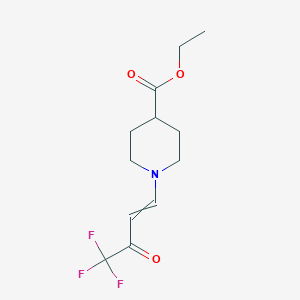
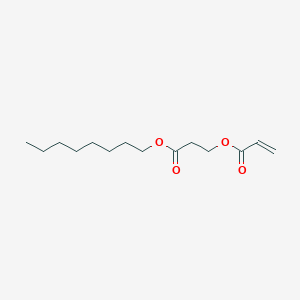
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
